Ferrous histidinate
Overview
Description
Ferrous histidinate is a coordination compound formed by the interaction of ferrous ions (iron in the +2 oxidation state) with histidine, an essential amino acid. This compound is of significant interest due to its potential applications in various fields, including medicine and nutrition. This compound is known for its high bioavailability and stability, making it a valuable iron supplement for treating iron deficiency anemia.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous histidinate can be synthesized through the reaction of ferrous salts, such as ferrous sulfate or ferrous chloride, with histidine in an aqueous solution. The reaction typically involves dissolving the ferrous salt in water and then adding histidine under controlled pH conditions to facilitate the formation of the complex. The reaction is usually carried out at room temperature, and the resulting this compound can be isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where ferrous salts and histidine are mixed in precise stoichiometric ratios. The reaction conditions, including pH and temperature, are carefully monitored to ensure the efficient formation of the compound. The product is then purified through filtration, washing, and drying processes to obtain high-purity this compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Ferrous histidinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ferric histidinate (iron in the +3 oxidation state) in the presence of oxidizing agents.
Reduction: Under reducing conditions, ferric histidinate can be reduced back to this compound.
Substitution: The histidine ligand in this compound can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can replace histidine under specific conditions.
Major Products Formed:
Oxidation: Ferric histidinate.
Reduction: this compound.
Substitution: Complexes with different ligands, such as ferrous-EDTA.
Scientific Research Applications
Ferrous histidinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the coordination chemistry of iron and its interactions with amino acids.
Biology: this compound is studied for its role in iron metabolism and transport in biological systems.
Medicine: It is used as an iron supplement to treat iron deficiency anemia due to its high bioavailability and minimal gastrointestinal side effects.
Industry: this compound is used in the fortification of foods and dietary supplements to address iron deficiency in populations.
Mechanism of Action
The mechanism of action of ferrous histidinate involves its absorption in the gastrointestinal tract, where it dissociates to release ferrous ions and histidine. The ferrous ions are then transported across the intestinal mucosa into the bloodstream, where they are utilized for the synthesis of hemoglobin and other iron-containing proteins. Histidine acts as a stabilizing ligand, enhancing the solubility and bioavailability of the ferrous ions.
Comparison with Similar Compounds
Ferrous sulfate: A common iron supplement with high bioavailability but can cause gastrointestinal side effects.
Ferrous fumarate: Another iron supplement with good bioavailability and fewer side effects compared to ferrous sulfate.
Ferric citrate: Used in the treatment of iron deficiency anemia and has a different oxidation state (iron in the +3 state).
Uniqueness of Ferrous Histidinate: this compound is unique due to its combination of high bioavailability, stability, and minimal gastrointestinal side effects. The presence of histidine as a ligand enhances the solubility and absorption of iron, making it a superior choice for iron supplementation compared to other iron salts.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N3O2.Fe/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCPMNEABGTIT-MDTVQASCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FeN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946480 | |
Record name | Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23661-48-5 | |
Record name | Ferrous histidinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023661485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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